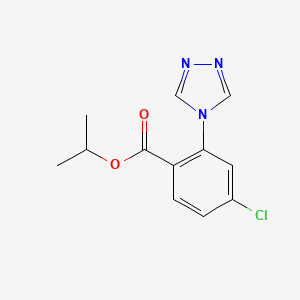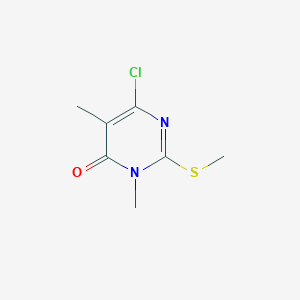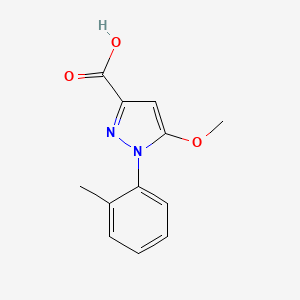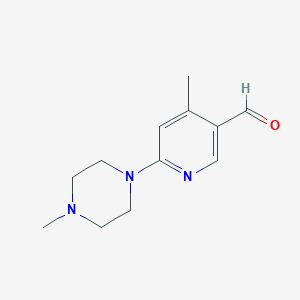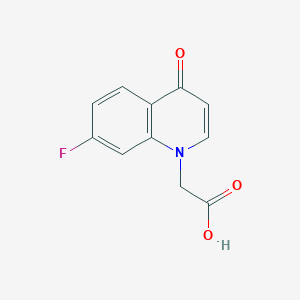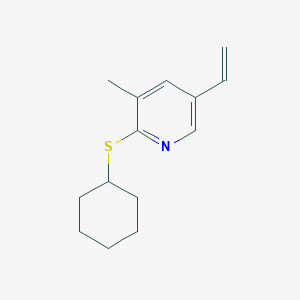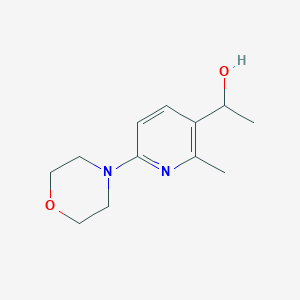
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety
Métodos De Preparación
The synthesis of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-chloropyridine with morpholine in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(2-Methyl-6-piperidinopyridin-3-yl)ethanol: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
1-(2-Methyl-6-pyrrolidinopyridin-3-yl)ethanol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c1-9-11(10(2)15)3-4-12(13-9)14-5-7-16-8-6-14/h3-4,10,15H,5-8H2,1-2H3 |
Clave InChI |
QHUOORCOLOQQBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCOCC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)


